Flunarizinhydrochlorid

Übersicht

Beschreibung

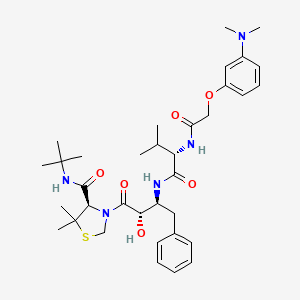

Flunarizin-Dihydrochlorid ist ein selektiver Kalziumeintritt-Blocker mit Calmodulin-Bindungseigenschaften und Histamin-H1-Blockeraktivität. Es wird hauptsächlich zur Prophylaxe von Migräne, okklusiver peripherer Gefäßerkrankung, Schwindel zentralen und peripheren Ursprungs und als Adjuvans in der Therapie der Epilepsie eingesetzt .

Wissenschaftliche Forschungsanwendungen

Flunarizin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien über Kalziumkanalblocker und ihre Wechselwirkungen mit verschiedenen Rezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Kalziumhomöostase und seine potenziellen neuroprotektiven Eigenschaften.

Medizin: Umfassend untersucht auf seine Wirksamkeit bei der Vorbeugung von Migräne, der Behandlung von Schwindel und als Adjuvanstherapie bei Epilepsie.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Kalziumkanäle und verwandte Signalwege abzielen

Wirkmechanismus

Flunarizin-Dihydrochlorid übt seine Wirkungen aus, indem es den Einstrom von extrazellulärem Kalzium durch Myokard- und Gefäßmembranporen hemmt. Diese Hemmung senkt die intrazelluläre Kalziumkonzentration, was zu einer Entspannung der glatten Muskelzellen, einer Erweiterung der Koronar- und systemischen Arterien und einem reduzierten peripheren Widerstand führt. Darüber hinaus bindet Flunarizin an Calmodulin und blockiert Histamin-H1-Rezeptoren, was zu seinen therapeutischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Flunarizine hydrochloride primarily targets calcium channels and histamine H1 receptors . It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . The compound’s primary role is to inhibit the influx of extracellular calcium through myocardial and vascular membrane pores .

Mode of Action

Flunarizine hydrochloride interacts with its targets by physically plugging the channel, thereby inhibiting the influx of extracellular calcium . This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells . Additionally, it has moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Pharmacokinetics

Flunarizine hydrochloride is well absorbed from the gut, with more than 80% bioavailability . It reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . When given daily, a steady state is reached after five to eight weeks . It is mainly metabolized by CYP2D6 and has an elimination half-life of 5-15 hours for a single dose and 18-19 days for multiple doses .

Action Environment

The action, efficacy, and stability of flunarizine hydrochloride can be influenced by various environmental factors. For example, the presence of food can delay the time to maximum concentration by about 3.5 hours and increase its exposure by nearly 50% . Furthermore, the effects of other sedating drugs and alcohol, as well as antihypertensives, can be increased .

Biochemische Analyse

Biochemical Properties

Flunarizine hydrochloride plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels. The reduction in intracellular calcium inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Flunarizine hydrochloride interacts with calmodulin, a calcium-binding messenger protein, and histamine H1 receptors, blocking their activity .

Cellular Effects

Flunarizine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium entry, flunarizine hydrochloride reduces the contractility of smooth muscle cells, leading to vasodilation and increased oxygen delivery to tissues . This compound also affects neuronal cells by stabilizing their membranes and reducing excitability, which is beneficial in conditions like epilepsy and migraine .

Molecular Mechanism

The mechanism of action of flunarizine hydrochloride involves its binding interactions with calcium channels, calmodulin, and histamine H1 receptors. By inhibiting the influx of extracellular calcium, flunarizine hydrochloride reduces intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . This compound also binds to calmodulin, preventing its interaction with calcium and thereby modulating various calcium-dependent cellular processes . Additionally, flunarizine hydrochloride blocks histamine H1 receptors, reducing their activity and contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flunarizine hydrochloride change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that flunarizine hydrochloride maintains its stability under controlled conditions, but its efficacy may decrease over extended periods . Long-term exposure to flunarizine hydrochloride has been observed to result in sustained vasodilation and reduced neuronal excitability, which are beneficial for conditions like migraine and epilepsy .

Dosage Effects in Animal Models

The effects of flunarizine hydrochloride vary with different dosages in animal models. At lower doses, flunarizine hydrochloride effectively reduces calcium influx and induces vasodilation without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation, hypotension, and potential neurotoxicity . Threshold effects have been observed, where the therapeutic benefits of flunarizine hydrochloride are maximized at specific dosage ranges .

Metabolic Pathways

Flunarizine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate calcium homeostasis and cellular signaling. This compound affects metabolic flux by modulating the activity of calcium-dependent enzymes and altering metabolite levels . Flunarizine hydrochloride’s interaction with calmodulin and histamine H1 receptors also influences metabolic pathways related to smooth muscle contraction and neuronal excitability .

Transport and Distribution

Flunarizine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with calcium channels, calmodulin, and histamine H1 receptors . Flunarizine hydrochloride’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells to exert its calcium-blocking and vasodilatory actions .

Subcellular Localization

The subcellular localization of flunarizine hydrochloride is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Flunarizine hydrochloride’s localization within smooth muscle cells and neuronal cells allows it to effectively inhibit calcium influx and modulate cellular processes . The precise subcellular distribution of flunarizine hydrochloride is critical for its therapeutic efficacy in conditions like migraine and epilepsy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flunarizin-Dihydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 1-Benzyl-4-Piperidon mit 4-Fluorbenzylchlorid zur Bildung von 1-(4-Fluorbenzyl)-4-Piperidon beinhaltet. Dieses Zwischenprodukt wird dann in Gegenwart einer Base mit Cinnamylchlorid umgesetzt, um Flunarizin zu ergeben. Der letzte Schritt beinhaltet die Umwandlung von Flunarizin in seine Dihydrochloridsalzform durch Behandlung mit Salzsäure .

Industrielle Produktionsmethoden

Die industrielle Produktion von Flunarizin-Dihydrochlorid beinhaltet typischerweise eine großtechnische Synthese unter Verwendung des oben genannten Synthesewegs. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert streng kontrolliert werden, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Flunarizin-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Flunarizin kann zu den entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Flunarizin in seine reduzierten Formen umwandeln.

Substitution: Flunarizin kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxide, reduzierte Flunarizinderivate und substituierte Piperazinverbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verapamil: Ein weiterer Kalziumkanalblocker, der für ähnliche Indikationen verwendet wird, aber eine andere chemische Struktur und einen anderen Mechanismus aufweist.

Diltiazem: Ein Kalziumkanalblocker mit einem breiteren Spektrum an kardiovaskulären Anwendungen.

Einzigartigkeit

Flunarizin-Dihydrochlorid ist einzigartig aufgrund seiner kombinierten Kalziumkanalblockierung, Calmodulin-Bindung und Histamin-H1-Blockeraktivitäten. Dieser vielseitige Mechanismus macht es besonders effektiv bei der Prophylaxe von Migräne und der Behandlung von Schwindel, was es von anderen Kalziumkanalblockern unterscheidet .

Eigenschaften

CAS-Nummer |

30484-77-6 |

|---|---|

Molekularformel |

C26H27ClF2N2 |

Molekulargewicht |

441.0 g/mol |

IUPAC-Name |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |

InChI |

InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+; |

InChI-Schlüssel |

NFKPPSNTQMFDIW-KQGICBIGSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Isomerische SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Kanonische SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

30484-77-6 27064-95-5 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

52468-60-7 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dihydrochloride, Flunarizine Flunarizin Flunarizine Flunarizine Dihydrochloride Flunarizine Hydrochloride Hydrochloride, Flunarizine R 14950 R-14950 R14950 Sibelium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of flunarizine hydrochloride?

A1: Flunarizine hydrochloride is a selective calcium channel blocker. [] It primarily acts by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels. [] This action reduces neuronal excitability and prevents the cascade of events leading to various neurological conditions.

Q2: How does flunarizine hydrochloride affect brain injury following intracerebral hemorrhage?

A2: Research suggests that flunarizine hydrochloride exerts protective effects against brain injury following intracerebral hemorrhage (ICH) in rats. [] These effects are linked to a reduction in hematoma volume, improved blood-brain barrier integrity, and decreased brain water content. [] Additionally, flunarizine hydrochloride was observed to decrease cell apoptosis, potentially through the activation of the PI3K/AKT pathway and increased expression of neuroprotective factors like GDNF and NGB. []

Q3: Does flunarizine hydrochloride impact the nitric oxide system in migraine models?

A3: Studies indicate that flunarizine hydrochloride might play a role in modulating the nitric oxide (NO) system in migraine models. One study found that gastrodin, in combination with flunarizine hydrochloride, decreased NO levels in a rat model of abnormal vasomotor activity induced by dopamine and nitroglycerin. [] This suggests a potential interaction between flunarizine hydrochloride and the NO system, which warrants further investigation.

Q4: What is the molecular formula and weight of flunarizine hydrochloride?

A4: The molecular formula of flunarizine hydrochloride is C26H26F2N2 • HCl, and its molecular weight is 459.0 g/mol.

Q5: Does food affect the pharmacokinetics of flunarizine hydrochloride?

A5: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of flunarizine hydrochloride. A study showed that high-fat meals delayed the time to reach maximum concentration (Tmax) by approximately 3.5 hours and increased drug exposure by nearly 50%. [] This highlights the importance of considering food intake when administering flunarizine hydrochloride to optimize its therapeutic efficacy.

Q6: Has flunarizine hydrochloride demonstrated efficacy in animal models of migraine?

A6: Yes, research suggests that flunarizine hydrochloride shows efficacy in animal models of migraine. Studies using nitroglycerin-induced migraine models in rats observed a reduction in behavioral manifestations associated with migraine after flunarizine hydrochloride administration. [, ] This finding supports the use of flunarizine hydrochloride as a prophylactic treatment for migraine.

Q7: Are there any strategies to enhance the delivery of flunarizine hydrochloride to the brain?

A7: Due to the low oral bioavailability of flunarizine hydrochloride, researchers are exploring alternative drug delivery approaches. One study investigated the potential of solid lipid nanoparticles (SLNs) for brain targeting. [] Results showed promising in vitro and ex vivo drug release profiles, suggesting that SLNs could enhance drug diffusion and potentially improve bioavailability for migraine prophylaxis. []

Q8: Which analytical techniques are commonly employed for the quantification of flunarizine hydrochloride?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying flunarizine hydrochloride in different matrices. Fluorescence detection (FLD) [, , , , , ] is frequently used due to the fluorescent properties of the compound. Additionally, mass spectrometry (MS) [] is employed for enhanced sensitivity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)